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o-Nitrochalcone

Cat. No.: B14147340
CAS No.: 18315-85-0
M. Wt: 253.25 g/mol
InChI Key: YUFZFDCSLAUIPS-KAMYIIQDSA-N
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Description

Significance of Chalcone (B49325) Scaffold in Organic and Medicinal Chemistry

Chalcones are natural or synthetic compounds characterized by a three-carbon α,β-unsaturated ketone system connecting two aromatic rings. nih.govresearchgate.net This structural motif, considered a "privileged scaffold," is a precursor in the biosynthesis of flavonoids and is found in numerous plants used in traditional medicine. nih.govmdpi.com The versatility of the chalcone framework allows for a wide range of chemical modifications, leading to a diverse array of derivatives with significant therapeutic potential. escholarship.org In medicinal chemistry, chalcones are recognized for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties. nih.govmdpi.com

Unique Aspects and Research Interest in Nitrochalcone Derivatives

The introduction of a nitro group (NO₂) onto the chalcone scaffold gives rise to nitrochalcone derivatives, which have garnered considerable attention from chemists and biochemists. mdpi.com The position of the nitro group on the aromatic rings can significantly influence the compound's physical and chemical properties. researchgate.net Specifically, the presence of the nitro group, a strong electron-withdrawing group, can enhance or modulate the biological activities of the parent chalcone. researchgate.net Nitrochalcones have shown promise as potential antimicrobial, antihyperglycemic, antinociceptive, and antitumor agents. mdpi.comnih.gov Furthermore, they have found applications as chemosensors for anion detection and as organogelators. mdpi.com The synthesis of nitrochalcones, particularly those with the nitro group in the ortho position of one of the aromatic rings, is of special interest due to their potential for enhanced biological properties. researchgate.net

Overview of Research Trajectories for o-Nitrochalcone

Current research on this compound is multifaceted, exploring its synthesis, chemical reactivity, and potential applications. A significant area of investigation involves the development of efficient and sustainable synthetic methods. mdpi.comsciforum.net Researchers are also exploring the unique reactivity of o-nitrochalcones, particularly their use as precursors in the synthesis of various heterocyclic compounds, such as quinolines and indoles. mdpi.comrsc.org This includes unexpected cyclization reactions that lead to novel molecular structures. rsc.org The potential of o-nitrochalcones as building blocks for creating complex and biologically relevant molecules continues to drive research in this area. rsc.orgucm.es

Synthesis and Characterization

The primary method for synthesizing o-nitrochalcones is the Claisen-Schmidt condensation reaction. rasayanjournal.co.in This reaction involves the base-catalyzed condensation of an ortho-nitroacetophenone with a substituted or unsubstituted benzaldehyde (B42025). mdpi.com

Recent studies have explored various methodologies to improve the efficiency and sustainability of this synthesis. Both conventional methods using magnetic stirring and non-conventional techniques like ultrasound irradiation have been employed. mdpi.comresearchgate.net While ultrasound can offer energy efficiency, conventional stirring has, in some cases, resulted in higher yields and shorter reaction times for certain this compound derivatives. mdpi.com

Table 1: Synthesis Methods for this compound Derivatives

Method Catalyst/Conditions Yield Range Reference
Conventional (Magnetic Stirring) Base (e.g., NaOH, K₂CO₃) in alcohol 42-90% mdpi.com

The characterization of o-nitrochalcones is typically performed using spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the structure, particularly the α,β-unsaturated system. mdpi.commdpi.com Infrared (IR) spectroscopy helps identify key functional groups, such as the carbonyl (C=O) and nitro (N-O) groups. mdpi.com Single-crystal X-ray diffraction has been used to determine the precise three-dimensional structure and conformation of these molecules in the solid state. mdpi.comiucr.org

Chemical Properties and Reactivity

The chemical properties of this compound are largely dictated by the presence of the α,β-unsaturated ketone and the ortho-nitro group. This combination of functional groups makes it a versatile intermediate for the synthesis of various heterocyclic compounds.

One notable reaction is the reductive cyclization of o-nitrochalcones to form 4-quinolones, which are important structural motifs in many pharmaceutically active compounds. mdpi.com This transformation can be catalyzed by transition metal complexes using carbon monoxide (CO) or a CO surrogate like formic acid. mdpi.com

Furthermore, o-nitrochalcones can undergo unexpected cyclization reactions. For instance, in the presence of a cyanide anion, they can transform into 2-alkylideneindolin-3-ones through a cascade reaction. rsc.org They also serve as precursors for the synthesis of highly functionalized carbazoles through a transition-metal-free, base-promoted condensation with β-ketoesters or similar compounds. rsc.org

Table 2: Key Reactions of this compound

Reactant(s) Product(s) Reaction Type Reference
This compound, CO or formic acid 4-Quinolones Reductive Cyclization mdpi.com
This compound, Cyanide anion 2-Alkylideneindolin-3-ones Cascade Cyclization rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11NO3 B14147340 o-Nitrochalcone CAS No. 18315-85-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18315-85-0

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

(Z)-2-nitro-1,3-diphenylprop-2-en-1-one

InChI

InChI=1S/C15H11NO3/c17-15(13-9-5-2-6-10-13)14(16(18)19)11-12-7-3-1-4-8-12/h1-11H/b14-11-

InChI Key

YUFZFDCSLAUIPS-KAMYIIQDSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C(=O)C2=CC=CC=C2)\[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)C2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Preparations of O Nitrochalcone Derivatives

Claisen-Schmidt Condensation as a Primary Synthetic Route

The Claisen-Schmidt condensation is the most fundamental and widely employed method for synthesizing chalcones, including o-nitrochalcones. nih.govijarsct.co.in This reaction involves the base-catalyzed condensation of an appropriate acetophenone (B1666503) with a benzaldehyde (B42025). ijarsct.co.in In the context of o-nitrochalcones, this typically involves the reaction of o-nitroacetophenone with various substituted benzaldehydes or the reaction of acetophenone with o-nitrobenzaldehyde.

Optimization of Reaction Conditions: Solvent Systems and Catalysts (e.g., Sodium Hydroxide (B78521) in Alcoholic Media)

The efficiency of the Claisen-Schmidt condensation is highly dependent on the reaction conditions, particularly the choice of catalyst and solvent. researchgate.net Sodium hydroxide (NaOH) or potassium hydroxide (KOH) dissolved in an alcoholic medium, such as ethanol (B145695) or methanol, are the most common catalytic systems. nih.govijarsct.co.in The concentration of the alkali catalyst can range from 10% to 60%. ijarsct.co.in

The reaction is often carried out at room temperature for an extended period, sometimes up to a week, or at an elevated temperature of around 50°C for 12–15 hours. ijarsct.co.in The use of a strong base like sodium hydroxide in ethanol is a classic and effective method for achieving good to excellent yields of chalcones, often ranging from 60% to 90%. nih.gov The basic conditions facilitate the deprotonation of the α-carbon of the acetophenone, forming an enolate ion which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the α,β-unsaturated ketone structure characteristic of chalcones.

Table 1: Optimization of Claisen-Schmidt Condensation for o-Nitrochalcone Synthesis | Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference | |---|---|---|---|---|---| | NaOH | Ethanol | Room Temp. | 4 h | 90 | mdpi.com | | KOH | Ethanol | Room Temp. | 20-89 | 24 | nih.gov | | NaOH | Ethanol | 50°C | 12-15 h | - | ijarsct.co.in | | NaOH/EtOH | Room Temp. | - | High | researchgate.net | | aq. KOH | Room Temp. | - | - | japsonline.com |

This table is interactive. Click on the headers to sort the data.

Influence of Substrate Substitution Patterns on Reaction Efficiency and Yield

The electronic nature of the substituents on both the acetophenone and benzaldehyde rings significantly impacts the reaction's efficiency and yield. The presence of an electron-withdrawing group, such as the nitro group (NO2) in o-nitrochalcones, plays a crucial role.

When the nitro group is on the acetophenone (o-nitroacetophenone), it enhances the acidity of the α-protons, facilitating the formation of the enolate ion and generally leading to high yields. Conversely, a nitro group on the benzaldehyde can have a more complex effect. While it can increase the electrophilicity of the carbonyl carbon, it may also promote side reactions like the Cannizzaro reaction, especially under strong basic conditions, which can lower the yield of the desired chalcone (B49325). ijarsct.co.in

Research has shown that the position of the nitro group on the benzaldehyde ring affects the planarity and crystal packing of the resulting chalcone molecule. researchgate.net For instance, the synthesis of 4-methoxy-4'-nitrochalcone (B11956645) and 4-methoxy-2'-nitrochalcone via conventional methods did not yield the expected chalcone but instead resulted in the formation of a stable aldol addition product. This suggests that the strong electron-withdrawing nature of the nitro group on the benzaldehyde ring can sometimes hinder the final dehydration step of the condensation.

Stereoselective Synthesis: Formation of E-Isomers

The Claisen-Schmidt condensation typically leads to the formation of the more thermodynamically stable E-isomer of the chalcone. numberanalytics.com The E-isomer, where the two aromatic rings are on opposite sides of the double bond, is favored due to reduced steric hindrance compared to the Z-isomer. The use of strong bases like sodium hydroxide in the reaction medium promotes the formation of the E-isomer. numberanalytics.com The stereochemistry of the resulting chalcone is an important aspect, as the geometric isomerism can influence its biological activity and physical properties. While methods exist for the stereoselective synthesis of both (E)- and (Z)-nitro alkenes by carefully controlling reaction conditions like solvent and temperature, the standard Claisen-Schmidt condensation of aromatic aldehydes and ketones predominantly yields the (E)-chalcone. organic-chemistry.org

Alternative and Green Synthetic Approaches

In recent years, there has been a growing interest in developing more environmentally friendly and efficient methods for chemical synthesis. This has led to the exploration of alternative approaches for the synthesis of o-nitrochalcones that reduce reaction times, energy consumption, and the use of hazardous solvents.

Ultrasound-Assisted Synthesis

Ultrasound irradiation has emerged as a powerful technique to accelerate organic reactions. researchgate.netresearchgate.net In the context of chalcone synthesis, ultrasound-assisted methods have been shown to significantly reduce reaction times and improve yields compared to conventional stirring methods. researchgate.netmdpi.com The mechanical effects of ultrasound, such as cavitation, create localized high-pressure and high-temperature zones, which enhance the mass transfer and reaction rates. researchgate.net

Studies have demonstrated the successful synthesis of 2-nitrochalcone (B191979) derivatives using ultrasound, with both conventional and ultrasound-assisted methods proving effective. researchgate.netmdpi.com Interestingly, for some 2-nitrochalcone derivatives, the conventional method still offered advantages in terms of shorter reaction times and better yields. researchgate.netmdpi.com However, ultrasound remains a valuable green alternative, often leading to high yields in shorter timeframes for a range of chalcone syntheses. nih.gov

Table 2: Comparison of Conventional and Ultrasound-Assisted Synthesis of 2-Nitrochalcone Derivatives

Method Reaction Time Yield (%) Reference
Conventional (Stirring) Shorter Better researchgate.netmdpi.com
Ultrasound-Assisted Reduced Improved researchgate.netmdpi.com

This table is interactive. Click on the headers to sort the data.

Solvent-Free Methods

Solvent-free synthesis, often employing grinding or microwave irradiation, represents a significant advancement in green chemistry. These methods eliminate the need for volatile and often toxic organic solvents, reducing waste and environmental impact.

Grinding the reactants (an acetophenone and a benzaldehyde) with a solid base catalyst, such as sodium hydroxide, using a mortar and pestle can efficiently produce chalcones. rsc.org This solvent-free approach is simple, cost-effective, and often results in high yields of the desired product with sufficient purity. rsc.org

Microwave-assisted solvent-free synthesis is another highly efficient method. researchgate.net For example, the synthesis of 4'-nitrochalcones has been achieved with yields greater than 80% using a silica-sulfuric acid catalyst under microwave irradiation without any solvent. researchgate.net Similarly, solvent-free synthesis of nitrochalcones has been accomplished by grinding 3-nitro phthalic anhydride (B1165640) with p-aminoacetophenone and then with various aromatic aldehydes in the presence of sodium hydroxide. ekb.eg These methods highlight the potential for developing cleaner and more sustainable synthetic routes to this compound derivatives.

Wittig Reaction Protocols for Chalcone Formation

The Wittig reaction is a powerful and widely recognized method for the stereocontrolled synthesis of alkenes from carbonyl compounds, making it a suitable, albeit less common, alternative to aldol condensation for chalcone synthesis. researchgate.netnumberanalytics.comwikipedia.org The reaction involves a triphenyl phosphonium (B103445) ylide, also known as a Wittig reagent, reacting with an aldehyde or ketone to form an alkene and triphenylphosphine (B44618) oxide. numberanalytics.comwikipedia.orgmdpi.com The significant stability of triphenylphosphine oxide serves as the thermodynamic driving force for this transformation. organic-chemistry.org

The general protocol for synthesizing chalcones via the Wittig reaction can be broken down into two primary stages:

Phosphonium Ylide Formation: The process begins with the synthesis of a phosphonium salt, typically by the SN2 reaction of triphenylphosphine with an appropriate α-haloacetophenone. masterorganicchemistry.com Subsequent deprotonation of this salt with a strong base, such as n-butyllithium (n-BuLi) or sodium hydroxide, generates the crucial nucleophilic phosphonium ylide. masterorganicchemistry.commdpi.com

Reaction with Aldehyde: The prepared ylide is then reacted with an aromatic aldehyde. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde. masterorganicchemistry.com This leads to the formation of a four-membered ring intermediate, an oxaphosphetane, which rapidly decomposes to yield the desired (E)-alkene (chalcone) and triphenylphosphine oxide. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com

An improved and robust Wittig protocol has been developed that offers high yields and purity, presenting a significant advantage over classical aldol condensations, especially when dealing with substrates that are sensitive or prone to side reactions. mdpi.com This procedure involves the reaction of the ylide with the corresponding benzaldehyde in boiling water, which can produce chalcones in high yields (80–100%). mdpi.com A key challenge in Wittig reactions is the removal of the triphenylphosphine oxide byproduct. mdpi.com An effective purification method involves filtering the crude reaction product through a silica (B1680970) gel plug, which retains the byproduct and any excess ylide, allowing for the isolation of a highly pure chalcone. mdpi.com

Table 1: Generalized Wittig Reaction Protocol for Chalcone Synthesis

Step Procedure Reactants Key Intermediates Product
1 Ylide Preparation Substituted 2-bromoacetophenone, Triphenylphosphine (PPh₃), Strong Base (e.g., NaOH) Substituted (2-oxo-2-phenylethyl)triphenylphosphonium bromide, Phosphonium Ylide -
2 Olefination Phosphonium Ylide, Substituted Benzaldehyde Oxaphosphetane Chalcone, Triphenylphosphine oxide (Ph₃P=O)

| 3 | Purification | Crude reaction mixture | - | Pure Chalcone |

While the Claisen-Schmidt condensation remains the most prevalent method for synthesizing nitrochalcones, the Wittig reaction provides a valuable alternative, particularly for achieving high stereoselectivity and for substrates where the aldol condensation yields are low. researchgate.netmdpi.com

Synthesis of Substituted this compound Analogs

The synthesis of substituted this compound analogs is predominantly achieved through the Claisen-Schmidt condensation. mdpi.comrjptonline.orgijarsct.co.in This base-catalyzed reaction involves the condensation of a substituted o-nitroacetophenone with a variety of aromatic aldehydes. mdpi.comrjptonline.org The reaction is typically carried out in an alcoholic solvent, such as ethanol or methanol, with a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). mdpi.comrjptonline.orgnih.gov

The general procedure involves dissolving 2-nitroacetophenone in an alcohol and adding an aqueous solution of a base, often in an ice bath to control the initial exothermic reaction. mdpi.com After a period of stirring, the appropriate substituted benzaldehyde is added, and the mixture is stirred at room temperature for several hours. mdpi.com The progress of the reaction is monitored using thin-layer chromatography (TLC). Upon completion, the resulting solid product is filtered, washed with water to remove the base, and then recrystallized from a suitable solvent or solvent pair (e.g., dichloromethane/n-hexane) to afford the purified this compound derivative. mdpi.com Yields for these reactions are typically moderate to excellent, ranging from 42% to over 90%, depending on the specific substituents on the aromatic aldehyde. mdpi.comnih.gov

A wide array of substituted this compound analogs has been synthesized using this methodology, incorporating various functional groups on the B-ring (derived from the benzaldehyde). For instance, nitro groups have been introduced at the ortho, meta, and para positions of the B-ring, leading to dinitrochalcone derivatives. mdpi.com Other substitutions include methoxy (B1213986) groups and halogens. researchgate.netdntb.gov.ua These substitutions can significantly influence the electronic properties and conformation of the final chalcone molecule. mdpi.com Spectroscopic analysis, particularly ¹H NMR, is crucial for confirming the structure of the synthesized compounds, with the coupling constants of the α- and β-vinylic protons (typically around 16 Hz) confirming the formation of the thermodynamically stable E-isomer. mdpi.com

Table 2: Examples of Synthesized Substituted this compound Analogs via Claisen-Schmidt Condensation

Product Name Starting Materials Base/Solvent Yield Reference
(E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one 2-Nitroacetophenone, 2-Nitrobenzaldehyde NaOH / Ethanol 90% mdpi.com
(E)-1-(2-nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-one 2-Nitroacetophenone, 3-Nitrobenzaldehyde NaOH / Ethanol 42% mdpi.com
(E)-1-(2-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one 2-Nitroacetophenone, 4-Nitrobenzaldehyde NaOH / Ethanol 85% mdpi.com
(2E,4E)-1-(2-nitrophenyl)-5-phenylpenta-2,4-dien-1-one 2-Nitroacetophenone, Cinnamaldehyde NaOH / Ethanol - rjptonline.org

Advanced Chemical Transformations and Reaction Pathways of O Nitrochalcone

Utility as Precursors for Heterocyclic Compound Synthesis

The strategic placement of the nitro group in the ortho position of the aromatic ring makes o-nitrochalcone an ideal starting material for constructing various nitrogen-containing heterocyclic systems. mdpi.com The reactivity of the nitro group, often following its reduction to an amino or nitroso group, combined with the electrophilic nature of the chalcone (B49325) backbone, allows for a range of intramolecular cyclization reactions.

Synthesis of Indoles and Indolin-3-ones

o-Nitrochalcones serve as valuable precursors for the synthesis of indoles and indolin-3-ones. mdpi.com The reductive cyclization of o-nitrochalcones is a key strategy for accessing these heterocyclic cores.

Indoles: The synthesis of indoles from o-nitrochalcones can be achieved through various reductive cyclization methods. For instance, palladium-catalyzed reductive cyclization using phenyl formate (B1220265) as a carbon monoxide surrogate has been reported. mdpi.com Another approach involves the use of diborane, which can convert a range of o-nitrostyrenes, including o-nitrochalcones, into indoles. acs.org These methods often proceed without the formation of competing quinoline (B57606) byproducts. acs.org A proposed mechanism for indole (B1671886) formation from nitrosoarenes, which are intermediates in the reduction of nitro compounds, involves a 6-electron-5-atom electrocyclization. acs.org

Indolin-3-ones: An efficient method for preparing 2-alkylideneindolin-3-ones from o-nitrochalcones involves a cascade reaction triggered by a nucleophile. rsc.orgresearchgate.net Specifically, the Michael addition of a cyanide anion to the chalcone initiates a cascade cyclization that is mechanistically related to the Baeyer–Drewson reaction, yielding 2-(3-oxoindolin-2-ylidene)acetonitriles. rsc.orgnih.govrsc.orgrsc.org This transformation is notable for its efficiency and can be performed as a one-pot reaction. researchgate.net The proposed mechanism starts with the Michael-type addition of the cyanide anion to the C=C double bond of the chalcone, forming an enolate. nih.govrsc.org This enolate then undergoes a 5-exo-trig cyclization involving the ortho-nitro group to form a cyclic nitronate. nih.govrsc.org

Formation of Quinolines and Related Ring Systems

The synthesis of quinolines and their derivatives from o-nitrochalcones is a well-established transformation, often proceeding through reductive cyclization. mdpi.com

Quinolines: Various methods have been developed for the synthesis of quinolines from o-nitrochalcones. One such method employs indium metal in an aqueous alcohol solution containing ammonium (B1175870) chloride, providing a simple and efficient route to quinolines. clockss.org The reaction of 2-nitrochalcone (B191979) with indium at room temperature in aqueous alcohol with ammonium chloride has been shown to give good yields of 2-phenylquinoline. clockss.org Another approach involves the use of hydrazine (B178648) under basic conditions, which facilitates the construction of quinoline N-oxides from o-nitrochalcones via an umpolung of the carbonyl group. organic-chemistry.orgsci-hub.se This transition-metal-free method is environmentally friendly and proceeds under mild conditions. organic-chemistry.orgsci-hub.se Furthermore, rhodium-catalyzed hydroacylation of o-alkynyl nitro arenes can produce 2-nitrochalcones, which can then be converted to quinolines. acs.org

4-Quinolones: The reductive cyclization of 2'-nitrochalcones using formic acid as a carbon monoxide surrogate provides an effective route to 4-quinolones. mdpi.comresearchgate.net This method, often catalyzed by palladium complexes, avoids the need for pressurized carbon monoxide. mdpi.comresearchgate.net The synthesis of the alkaloid Graveoline has been achieved using this methodology. mdpi.com

Starting MaterialReagents and ConditionsProductYield
This compoundIndium, NH4Cl, aqueous alcohol, RT2-PhenylquinolineGood
This compoundHydrazine, baseQuinoline N-oxideGood
o-Alkynyl nitro areneAldehyde, Rh-catalyst2-Nitrochalcone -> QuinolineHigh
2'-NitrochalconeHCOOH/Ac2O, Pd-catalyst4-QuinoloneHigh

Derivatization to Pyrazoles and Pyrimidines

o-Nitrochalcones can be converted into five- and six-membered heterocyclic rings like pyrazoles and pyrimidines through reactions with appropriate binucleophiles.

Pyrazoles: Pyrazolines, which can be oxidized to pyrazoles, are synthesized by the reaction of chalcones with hydrazine hydrate (B1144303). mdpi.comiscience.inresearchgate.netresearchgate.net The reaction of a chalcone with hydrazine hydrate in the presence of formic acid leads to the formation of 1-formyl-2-pyrazolines. mdpi.comiscience.in The introduction of a pyrazole (B372694) nucleus is of interest due to the biological activities associated with these compounds. mdpi.comtsijournals.com

Pyrimidines: The synthesis of pyrimidines from chalcones can be achieved by reacting them with compounds like guanidine (B92328) nitrate (B79036) or thiourea (B124793). researchgate.netbiust.ac.bw For example, the reaction of chalcones with thiourea in an ethanolic base leads to the formation of pyrimidine (B1678525) derivatives. biust.ac.bw

Cascade Cyclizations to Benzo[b]thieno[3,2-d]pyrimidines

A notable transformation of o-nitrochalcones is their participation in cascade reactions to form complex heterocyclic systems. An unexpected [5 + 1 + 3] cascade cyclization has been developed for the synthesis of benzo acs.orgresearchgate.netthieno[3,2-d]pyrimidine derivatives. researchgate.netacs.orgchem-station.com In this protocol, o-nitrochalcones react with elemental sulfur and guanidine in the presence of a base, such as sodium hydroxide (B78521), in ethanol (B145695). researchgate.netacs.orgchem-station.com This method provides structurally diverse benzo acs.orgresearchgate.netthieno[3,2-d]pyrimidines in good yields with broad substrate compatibility. acs.org The reaction is believed to proceed through a multi-step sequence involving the initial reaction of the this compound with sulfur and guanidine. chem-station.com

Preparation of Thioaurones, Carbazoles, and Sultams

The versatility of o-nitrochalcones extends to the synthesis of other important heterocyclic structures. mdpi.com

Thioaurones: While the direct synthesis from this compound is less commonly detailed, the chalcone backbone is a key structural element for thioaurone synthesis.

Carbazoles: o-Nitrochalcones can be used to synthesize highly functionalized carbazoles. rsc.org A transition-metal-free method involves the base-promoted condensation of o-nitrochalcones with β-ketoesters or 1,3-diaryl-2-propanones. rsc.org This reaction proceeds through an intramolecular conjugate addition of an enolate to the chalcone, followed by in situ N–O bond cleavage under non-reductive conditions. rsc.org Another approach involves the palladium-catalyzed reductive cyclization of o-nitrobiaryls, which can be formed from o-nitrochalcones, using aryl formates as a CO surrogate. mdpi.com

Sultams: The synthesis of sultams from o-nitrochalcones is another potential application, leveraging the reactivity of the nitro group and the chalcone framework. mdpi.com

Nucleophilic Addition Reactions

The α,β-unsaturated ketone moiety in this compound is highly susceptible to nucleophilic addition reactions, particularly Michael (1,4-conjugate) addition. scribd.comscribd.com This reactivity is fundamental to many of the cyclization reactions discussed previously.

The general mechanism of nucleophilic addition to an α,β-unsaturated carbonyl compound involves the attack of a nucleophile at the β-carbon, which is electron-deficient due to the electron-withdrawing effect of the carbonyl group. libretexts.org This initial addition results in the formation of an enolate intermediate, which can then be protonated or participate in further reactions.

A key example is the Michael addition of a cyanide anion to this compound, which is the first step in the cascade reaction to form 2-alkylideneindolin-3-ones. nih.govrsc.org The cyanide ion acts as the nucleophile, attacking the β-carbon of the chalcone. libretexts.orgchemguide.co.uk This reaction is typically carried out using a source of cyanide ions, such as potassium or sodium cyanide, in a slightly acidic medium to facilitate the reaction. chemguide.co.uk The resulting enolate then triggers the intramolecular cyclization. nih.govrsc.org

Another example is the Robinson annulation reaction, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation. scribd.comscribd.com For instance, the reaction of 3-nitrochalcone (B1353257) with ethyl acetoacetate (B1235776) in the presence of a base demonstrates this principle, leading to the formation of a cyclohexenone derivative. scribd.com

The table below summarizes the key nucleophilic addition reactions involving this compound and related compounds.

Reaction TypeNucleophileIntermediateFinal Product
Michael Addition/Cascade CyclizationCyanide ion (CN⁻)Enolate, Cyclic nitronate2-Alkylideneindolin-3-one
Robinson AnnulationEthyl acetoacetate enolate1,5-Dicarbonyl compoundCyclohexenone derivative
Michael Addition/Reductive CyclizationAmmonia or primary aminesEnolate with a new C-N bond3-Aminoindole

Michael Addition with Active Methylene (B1212753) Compounds

The Michael addition, a cornerstone of carbon-carbon bond formation, involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. ias.ac.inresearchgate.net In the case of this compound, the electrophilic double bond readily accepts nucleophiles from active methylene compounds. These reactions are typically catalyzed by a base, which deprotonates the active methylene compound to generate a carbanion. researchgate.net

Facile Michael additions can be achieved using various active methylene compounds. Studies have demonstrated that these reactions can proceed efficiently under different conditions, including solvent-free microwave irradiation on the surface of potassium carbonate. ias.ac.in This method provides a convenient and rapid route to the corresponding adducts. ias.ac.in For instance, the reaction of chalcones with compounds like diethyl malonate, ethyl benzoylacetate, and ethyl cyanoacetate (B8463686) results in the formation of Michael adducts in good yields. ias.ac.in While many studies focus on chalcones in general, the principles are directly applicable to this compound, where the nitro group typically remains intact during this type of transformation unless specific cyclization conditions are employed.

Active Methylene CompoundMichael Acceptor (Chalcone)ConditionsProduct TypeReference
Diethyl malonateChalconeK₂CO₃, MicrowaveMichael Adduct ias.ac.in
Ethyl benzoylacetateChalconeK₂CO₃, MicrowaveMichael Adduct (Diastereomeric mixture) ias.ac.in
Ethyl cyanoacetateChalconeK₂CO₃, MicrowaveMichael Adduct (Diastereomeric mixture) ias.ac.in
MalononitrileChalconeI₂/K₂CO₃, MeOH, Room TempMichael Adduct researchgate.net

Conjugate Addition of Cyanide Anion Leading to Cyclization

A particularly noteworthy transformation of o-nitrochalcones is the cascade reaction initiated by the conjugate addition of a cyanide anion. rsc.orgnih.gov This reaction does not simply yield a Michael adduct but instead triggers an unusual and highly efficient cyclization, producing (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles. rsc.orgku.edu

The proposed mechanism for this transformation begins with the standard Michael-type addition of the cyanide ion to the α,β-unsaturated system of the this compound, forming an enolate intermediate. nih.gov This enolate then undergoes an intramolecular 5-exo-trig cyclization, where the enolate attacks the electrophilic ortho-nitro group. rsc.orgnih.gov This key step, mechanistically related to the Baeyer–Drewson indigo (B80030) synthesis, results in a cyclic nitronate. rsc.orgnih.gov Subsequent rearrangement and elimination steps lead to the final 2-alkylideneindolin-3-one product. rsc.org This one-pot process is highly efficient and provides a direct route to complex heterocyclic structures from readily available starting materials. nih.govmdpi.com Researchers have successfully applied this method to a series of o-nitrochalcones with various substituents on the aromatic rings. nih.govresearchgate.net

This compound Precursor (Substituent R¹)ReagentConditionsProductReference
H (from Benzaldehyde)KCNMeOH, Reflux(E)-2-(3-oxoindolin-2-ylidene)-2-phenylacetonitrile nih.gov
4-Me (from 4-Methylbenzaldehyde)KCNMeOH, Reflux(E)-2-(3-oxoindolin-2-ylidene)-2-(p-tolyl)acetonitrile nih.gov
4-Cl (from 4-Chlorobenzaldehyde)KCNMeOH, Reflux(E)-2-(4-chlorophenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile nih.gov
Thiophen-2-yl (from Thiophene-2-carbaldehyde)KCNMeOH, Reflux(E)-2-(3-oxoindolin-2-ylidene)-2-(thiophen-2-yl)acetonitrile ku.edu

Reductive Chemistry of the Nitro Group in Cyclization Reactions

The nitro group in this compound is a key functional handle for reductive cyclization reactions, providing a pathway to important nitrogen-containing heterocycles such as quinolines and 4-quinolones. nih.govclockss.org These transformations typically involve the reduction of the nitro group to an amino or nitroso intermediate, which then undergoes intramolecular condensation with the ketone moiety.

One effective method for synthesizing 4-quinolones is the reductive cyclization of o-nitrochalcones using a carbon monoxide (CO) surrogate. nih.govresearchgate.net While pressurized CO gas can be used, a more practical approach employs a formic acid/acetic anhydride (B1165640) mixture. nih.govmdpi.com This system, in the presence of a palladium catalyst, facilitates the reductive cyclization under milder conditions, avoiding the need for high-pressure equipment. nih.govresearchgate.net The reaction proceeds with high yields and has been successfully applied to a range of substituted o-nitrochalcones. mdpi.com

Another synthetic strategy involves an indium-mediated reductive cyclization in an aqueous alcohol solution containing ammonium chloride. clockss.org This method promotes the transformation of o-nitrochalcones into the corresponding quinolines. The reaction is believed to proceed through electron transfer processes from the indium metal, leading to the reduction of the nitro group and subsequent cyclization. clockss.org

Starting MaterialReagents/CatalystProductYieldReference
2'-NitrochalconeHCOOH/Ac₂O, Pd(OAc)₂, PPh₃2-Phenylquinolin-4(1H)-one91% mdpi.com
4-Chloro-2'-nitrochalconeHCOOH/Ac₂O, Pd(OAc)₂, PPh₃7-Chloro-2-phenylquinolin-4(1H)-one88% mdpi.com
2'-NitrochalconeIndium, NH₄Cl, EtOH/H₂O2-Phenylquinoline85% clockss.org
4'-Methyl-2'-nitrochalconeIndium, NH₄Cl, EtOH/H₂O2-Phenyl-8-methylquinoline72% clockss.org

Other Notable Reactions and Derivatizations

Beyond the aforementioned transformations, o-nitrochalcones serve as precursors for other heterocyclic systems. One such notable reaction is the synthesis of sultams, which are cyclic sulfonamides. A total atom-economical approach for the synthesis of these compounds involves heating 2-nitrochalcones with elemental sulfur in the presence of an organic base like N-methylmorpholine, without the need for a catalyst. taylorandfrancis.com This reaction represents an efficient use of this compound as a building block for sulfur- and nitrogen-containing heterocycles. taylorandfrancis.commdpi.com

Structural Elucidation and Conformational Analysis of O Nitrochalcone Systems

X-ray Crystallography for Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. iucr.org It provides invaluable data on bond lengths, bond angles, and torsion angles, which together define the molecular conformation and the nature of intermolecular interactions within the crystal lattice. nih.govnumberanalytics.com

For o-nitrochalcone derivatives, X-ray analysis reveals how the bulky and electron-withdrawing nitro group influences the molecular structure. mdpi.comresearchgate.net Studies on compounds such as (E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one, where one nitro group is in the ortho position on the A-ring, provide direct insight into the structural characteristics of these systems. mdpi.com

Chalcones can exist in two primary planar conformations, s-cis and s-trans, which describe the arrangement around the single bond connecting the carbonyl group and the α,β-unsaturated bridge. fabad.org.tr The trans isomer of chalcones can exist as two conformers: trans-(s-trans) and trans-(s-cis). fabad.org.tr

In the solid state, this compound derivatives have been observed to adopt either of these conformations. For instance, X-ray diffraction studies on a series of nitro-substituted chalcones showed that (E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one and (E)-1-(2-nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-one both exhibit the s-trans conformation. mdpi.comdntb.gov.ua In contrast, (E)-1-(2-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one crystallizes in the s-cis conformation. mdpi.comdntb.gov.ua The preference for one conformation over the other is a delicate balance of steric hindrance and electronic effects within the molecule. Theoretical calculations suggest that for some nitrochalcone isomers, the s-cis conformers are more stable in equilibrium. ufms.br

The position of the nitro substituent has a direct and significant effect on the molecular coplanarity of the chalcone (B49325) system. mdpi.comresearchgate.net In o-nitrochalcones, the presence of the nitro group at the ortho position of the A-ring introduces considerable steric strain, which often forces the ring to twist out of the plane of the enone bridge. mdpi.comresearchgate.net

The packing of this compound molecules in the crystal lattice is governed by a variety of non-covalent interactions. numberanalytics.com These weak forces, including conventional and unconventional hydrogen bonds, π-π stacking, and C-H···O interactions, are crucial in stabilizing the crystal structure. nih.govpsu.edu

C-H···O Interactions : These weak hydrogen bonds are frequently observed in nitrochalcone crystals. wikipedia.org The oxygen atoms of the nitro group and the carbonyl group can act as hydrogen bond acceptors for hydrogen atoms attached to carbon atoms on adjacent molecules. mdpi.comresearchgate.net In some structures, these interactions form sheet-like alignments of molecules, contributing significantly to the stability of the crystal packing. mdpi.com For example, in (E)-1-(2-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one, the crystal packing is primarily stabilized by weak intermolecular C–H···O interactions. mdpi.comresearchgate.net

π-π Stacking : Aromatic rings in adjacent molecules can engage in π-π stacking interactions, which are important contributors to the crystal packing of many this compound derivatives. mdpi.comresearchgate.net These interactions can occur in a parallel-displaced fashion, with centroid-to-centroid distances typically around 3.8 Å. mdpi.com In the crystal structure of (E)-1-(2-nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-one, molecules pack in dimers, facilitating π-stacking interactions between the aromatic rings. mdpi.com

Hydrogen Bonding : While conventional hydrogen bonds (e.g., O-H···O or N-H···O) are absent in the parent this compound, they can be engineered into derivatives. However, the weaker C-H···O hydrogen bonds play a significant role in the crystal engineering of these compounds. iucr.orgwikipedia.org

Influence of Nitro Group Position on Molecular Coplanarity

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide complementary information to X-ray crystallography, offering insights into the electronic structure and functional groups present in this compound systems.

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules in solution. For this compound derivatives, 1H and 13C NMR, along with two-dimensional techniques like COSY and HSQC, provide unambiguous assignment of proton and carbon signals. mdpi.comresearchgate.net

¹H NMR : The proton NMR spectra of o-nitrochalcones show characteristic signals for the vinylic protons (H-α and H-β) of the enone system. These protons typically appear as doublets with a large coupling constant (J ≈ 16 Hz), confirming the E-isomer (trans) configuration of the double bond. mdpi.com The aromatic protons resonate in the downfield region, typically between 7.0 and 8.2 ppm. mdpi.com

¹³C NMR and DEPTQ : The ¹³C NMR spectrum provides information about all carbon atoms in the molecule. The carbonyl carbon (C=O) is typically the most downfield signal, appearing around 192 ppm. mdpi.com The carbons of the nitro-substituted aromatic ring are also shifted downfield due to the electron-withdrawing effect of the NO₂ group. DEPTQ (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups, aiding in the complete assignment of the carbon spectrum. mdpi.comemerypharma.com

2D NMR (COSY and HSQC) : Correlation Spectroscopy (COSY) reveals scalar coupling between vicinal protons (³JHH), helping to establish the connectivity within the aromatic spin systems and the vinylic protons. researchgate.net Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded carbon and proton atoms (¹JCH), providing a powerful method for assigning carbon signals based on their attached, and often more easily assigned, protons. emerypharma.comresearchgate.net These 2D experiments are essential for confirming the complex structures of substituted o-nitrochalcones. mdpi.com

Table 1: Representative NMR Data for an this compound Derivative (Based on data for (E)-3-(4-Fluorophenyl)-1-(2-nitrophenyl)prop-2-en-1-one) mdpi.com

Assignment ¹H NMR (δ, ppm) ¹³C NMR (DEPTQ) (δ, ppm)
Carbonyl (C=O)-192.5 (C)
C-α6.92 (d, J=16.2 Hz)125.9 (CH)
C-β7.22 (d, J=16.2 Hz)144.7 (CH)
Aromatic CH7.26 - 8.17116.1 - 134.0 (CH)
Aromatic C (quaternary)-130.2 - 165.1 (C)

Note: The table presents a generalized view based on a specific derivative. Actual chemical shifts will vary with substitution patterns and solvent.

IR and UV-Vis spectroscopy probe the vibrational and electronic transitions within the molecule, respectively, providing characteristic fingerprints for the this compound scaffold.

Infrared (IR) Spectroscopy : The IR spectrum of an this compound is dominated by strong absorption bands corresponding to the key functional groups. fabad.org.tr

The carbonyl (C=O) stretching vibration appears as a strong band in the region of 1649-1651 cm⁻¹. mdpi.com The conjugation with the double bond and aromatic ring lowers its frequency compared to a simple ketone.

The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are observed as two distinct, strong bands, typically around 1525 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). vulcanchem.com

The alkene (C=C) stretching vibration of the enone system is found near 1523-1527 cm⁻¹. mdpi.com

A band around 977-996 cm⁻¹ corresponds to the out-of-plane bending of the trans C-H bonds of the alkene, confirming the E-geometry. mdpi.com

UV-Visible Spectroscopy : The electronic spectrum of o-nitrochalcones is characterized by intense absorption bands in the UV region, arising from π→π* electronic transitions within the conjugated system. vulcanchem.com The extended π-system, which includes the two aromatic rings and the enone bridge, gives rise to these absorptions. A typical this compound may show an absorption maximum (λmax) in the range of 345–390 nm. vulcanchem.com

Table 2: Characteristic Spectroscopic Data for this compound Systems

Spectroscopic Technique Functional Group Characteristic Absorption/Wavelength Reference
Infrared (IR)Carbonyl (C=O)~1650 cm⁻¹ mdpi.com
Nitro (NO₂), asymmetric~1525 cm⁻¹ mdpi.comvulcanchem.com
Nitro (NO₂), symmetric~1350 cm⁻¹ vulcanchem.com
Alkene (C=C)~1525 cm⁻¹ mdpi.com
UV-Visibleπ→π* transition~345-390 nm vulcanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, DEPTQ, COSY, HSQC

Polymorphism and Crystalline Phase Behavior

Polymorphism is the ability of a solid material to exist in more than one crystal structure. These different crystalline forms, known as polymorphs, have the same chemical composition but differ in the arrangement or conformation of the molecules in the crystal lattice. ias.ac.in This phenomenon is significant in materials science and pharmaceuticals because different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, stability, and color. ias.ac.inwikipedia.org The study of polymorphism in chalcone systems, including those with nitro substituents, reveals how subtle changes in molecular interactions can lead to diverse crystalline architectures.

Research into nitro-substituted chalcone systems demonstrates the prevalence and complexity of polymorphic behavior. The position of the nitro group and other substituents on the aromatic rings directly influences molecular conformation (s-cis vs. s-trans), coplanarity, and the nature of intermolecular interactions, which in turn dictates the resulting crystal packing. dntb.gov.uamdpi.com

A notable example is seen in a study of three dinitro-chalcones derived from 2-nitroacetophenone. mdpi.com Varying the position of the nitro group on the second aromatic ring (the B-ring) resulted in different conformations and crystal systems. mdpi.com When the B-ring was also ortho-substituted, the compound adopted an s-trans conformation. In contrast, placing the nitro group at the para-position of the B-ring led to a more planar s-cis conformation. mdpi.com This highlights how substituent placement governs the molecular geometry and subsequent crystal packing, which is mainly stabilized by π-π stacking interactions or weak C-H···O interactions depending on the planarity of the molecule. dntb.gov.uamdpi.com

Further illustrating this phenomenon, the isomers of (E)-3'-dimethylaminthis compound exhibit color polymorphism, where different crystal forms of the same compound have visibly different colors. researchgate.netacs.org The meta-nitro isomer can crystallize as either yellow or orange crystals, while the para-nitro isomer forms red or black crystals. acs.org These color differences are attributed primarily to variations in π–π stacking interactions within the different crystal packings. acs.org

Detailed crystallographic data for several nitro-substituted chalcone systems reveal the diversity in their solid-state structures.

Table 1: Crystallographic Data for Polymorphs of (E)-3'-dimethylamino-3-nitrochalcone (Gm8m)

PropertyGm8m - Yellow PolymorphGm8m - Orange Polymorph
Color YellowOrange
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1

This data is derived from studies on (E)-3'-dimethylaminthis compound isomers. researchgate.netucl.ac.uk

Table 2: Crystallographic Data for Polymorphs of (E)-3'-dimethylamino-4-nitrochalcone (Gm8p)

PropertyGm8p - Red PolymorphGm8p - Black Polymorph
Color RedBlack
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c

This data is derived from studies on (E)-3'-dimethylaminthis compound isomers. researchgate.netucl.ac.uk

Table 3: Crystallographic Data for Dinitro-Substituted Chalcones

Compound NameConformationCrystal SystemSpace Group
(E)-1,3-bis(2-nitrophenyl)prop-2-en-1-ones-transTriclinicP-1
(E)-1-(2-nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-ones-transOrthorhombicPbca
(E)-1-(2-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-ones-cisTriclinicP-1

This data is derived from a study on nitro-substituted chalcones synthesized from 2-nitroacetophenone. mdpi.com

These examples from related nitrochalcone systems underscore the sensitivity of the crystalline phase to molecular structure. The interplay of steric effects, hydrogen bonds, and π-stacking interactions, all influenced by the location of the nitro group, gives rise to the observed polymorphism and diverse phase behavior. dntb.gov.uaucl.ac.uk

Computational Chemistry and Theoretical Investigations of O Nitrochalcone

Density Functional Theory (DFT) Calculations for Electronic Structure and Ground State Geometry

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mpg.de It is a workhorse for calculating the ground state geometry and electronic properties of molecules like o-nitrochalcone. DFT calculations, often using hybrid functionals like B3LYP combined with a basis set such as 6-311++G(d,p), are employed to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. researcher.liferesearchgate.net

For chalcone (B49325) derivatives, DFT studies confirm that the trans isomer is generally more stable than the cis isomer due to reduced steric hindrance. researchgate.net The optimized geometry from DFT calculations for similar nitrochalcones has shown good agreement with experimental data obtained from X-ray diffraction, confirming the reliability of the theoretical models. acrhem.org For instance, calculated bond lengths for the carbonyl group (C=O) and nitro group (N-O) in related chalcones have been found to be very close to experimental values. acrhem.org These calculations provide a foundational understanding of the molecule's three-dimensional shape, which is crucial for interpreting its chemical behavior and interactions.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the electronic excited states of molecules. uci.edu This method is particularly valuable for understanding the optical properties of this compound, as it can predict the electronic transitions that give rise to its absorption spectrum. uci.educnrs.fr By calculating the energies of these transitions, researchers can simulate the UV-Vis spectrum of the molecule. researchgate.net

TD-DFT calculations have been successfully used to assign the absorption bands observed in the experimental spectra of chalcones to specific electronic transitions, such as π → π* and n → π* transitions. researchgate.net For example, in a study on a related methoxy-nitrochalcone, TD-DFT calculations at the B3LYP/6-311+G(d) level accurately predicted the absorption wavelengths, which were in close agreement with experimental values. acrhem.org The major absorption bands are typically attributed to the transition of electrons from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other low-lying unoccupied orbitals. acrhem.org These calculations are instrumental in explaining the color and photophysical properties of nitrochalcones.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gap)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. ossila.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state to an excited state. ossila.comnih.gov This increased polarizability is often associated with enhanced biological activity and nonlinear optical properties. acrhem.orgmdpi.com DFT calculations are routinely used to determine the energies of the HOMO and LUMO and thus the energy gap. For nitrochalcone derivatives, the presence and position of the electron-withdrawing nitro group significantly influence the FMO energies and the resulting gap. mdpi.com The analysis of the spatial distribution of these orbitals reveals the regions of the molecule that are most likely to be involved in electron transfer processes.

Table 1: Theoretical Electronic Properties of a Representative Nitrochalcone Derivative (Data based on a study of 3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one (MNC), a related nitrochalcone) acrhem.org

ParameterValue
HOMO Energy-6.55 eV
LUMO Energy-3.87 eV
HOMO-LUMO Energy Gap (ΔE) 2.68 eV
Excitation Energy3.13 eV
Ground State Dipole Moment8.05 D

Note: Calculations performed at the TD-DFT/B3LYP/6-311+G(d) level of theory. acrhem.org

Molecular Dynamics Simulations in Mechanistic Research

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and stability of molecules and their complexes. researchgate.netlookchem.com

In the context of this compound and its derivatives, MD simulations are particularly useful for investigating the stability of ligand-protein complexes predicted by molecular docking. researchgate.net After docking a chalcone into the active site of a target protein, an MD simulation can be run to observe how the complex behaves in a more realistic, dynamic environment, often including explicit solvent molecules. researchgate.net These simulations can confirm whether the initial binding pose is stable over time, identify key interactions that persist, and reveal conformational changes in both the ligand and the protein upon binding. researchgate.netresearchgate.net This provides a more robust validation of the proposed binding mode and mechanism of action. researchgate.net

In Silico Modeling of Molecular Interactions

In silico modeling encompasses a range of computational techniques used to simulate and predict how a small molecule like this compound might interact with biological macromolecules, such as proteins or enzymes. These methods are a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries and the rational design of more potent and selective inhibitors. wikipedia.orgmdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govscielo.br It is widely used to understand the interactions between small molecules, like this compound derivatives, and their protein targets at a molecular level. mdpi.comacs.org The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then using a scoring function to estimate the binding affinity for each pose. scielo.brmmsl.cz

Docking studies have been instrumental in elucidating the potential mechanisms of action for various nitrochalcones. For example, by docking nitrochalcones into the active sites of enzymes like cyclooxygenase (COX-1 and COX-2), researchers have been able to identify key amino acid residues that interact with the chalcone molecule through hydrogen bonds and hydrophobic interactions. mdpi.com These studies help to explain the structure-activity relationships observed experimentally and provide a basis for designing new analogues with improved binding affinity. researchgate.netmdpi.com

Table 2: Example Molecular Docking Results for Nitrochalcones with COX-2 Enzyme (Data based on a study of various nitrochalcone isomers) mdpi.com

CompoundBinding Affinity (kcal/mol)Interacting Residues
Chalcone (unsubstituted)-8.9Tyr355, Ser530
This compound (2) -9.2 Tyr355, Arg513, Ser530
m-Nitrochalcone (3)-9.0Tyr355, Arg513, Ser530
p-Nitrochalcone (4)-9.0Tyr355, Arg513, Ser530

Note: The specific compound numbering (e.g., 2, 3, 4) corresponds to the source publication. mdpi.com

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. wikipedia.org VS can be broadly categorized into two main approaches: ligand-based and structure-based. mmsl.czresearchgate.net

Ligand-based virtual screening (LBVS) is used when the three-dimensional structure of the target is unknown, but a set of active ligands is available. mdpi.com This method relies on the principle that structurally similar molecules are likely to have similar biological activities. mdpi.com Techniques include searching for molecules with similar 2D fingerprints or building a pharmacophore model based on the essential structural features of the known active compounds. mmsl.czajchem-a.com

Structure-based virtual screening (SBVS) , on the other hand, is employed when the 3D structure of the target protein is known. wikipedia.orgscielo.br Molecular docking is the most prominent SBVS method. wikipedia.orgmdpi.com In a typical SBVS workflow, a large database of compounds is docked into the binding site of the target protein, and the resulting poses are scored and ranked based on their predicted binding affinity. scielo.br This allows for the efficient identification of potential "hit" compounds from vast chemical libraries, which can then be prioritized for experimental testing. researchgate.net Both strategies are powerful tools in the early stages of drug discovery for identifying novel chalcone-based inhibitors.

Mechanistic Insights into Biological Activities of O Nitrochalcone in Vitro Focus

Antimicrobial Action Mechanisms (In Vitro)

o-Nitrochalcone has demonstrated notable antimicrobial properties against a range of pathogenic microorganisms in laboratory settings. Its efficacy is attributed to its ability to interfere with essential cellular processes in bacteria and fungi.

Research has shown that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria, including the clinically significant pathogens Staphylococcus aureus and Escherichia coli. researchgate.netnih.govuniba.itmdpi.com The antibacterial effect is often attributed to the α,β-unsaturated ketone moiety, a characteristic feature of chalcones, which can react with biological nucleophiles such as cysteine residues in proteins. nih.gov The presence and position of the nitro group on the aromatic ring are also known to influence the compound's reactivity and biological activity.

The antibacterial potential of chalcone (B49325) derivatives has been demonstrated through the determination of their minimum inhibitory concentrations (MICs). While specific MIC values for this compound against S. aureus and E. coli are reported in various studies, these can vary depending on the specific strain and experimental conditions. For instance, some synthetic chalcone derivatives have shown MIC values ranging from 0.39 to 6.25 μg/mL against Gram-positive bacteria. mdpi.com

Illustrative Antibacterial Activity of Chalcone Derivatives

MicroorganismCompound TypeObserved In Vitro ActivityReference
Staphylococcus aureusNitrochalcone derivativesInhibition of growth nih.gov
Escherichia coliNitrochalcone derivativesInhibition of growth nih.gov

This compound has also been investigated for its antifungal properties, particularly against Candida albicans, a common opportunistic fungal pathogen. researchgate.netresearchgate.net The antifungal action of chalcones is thought to involve the disruption of the fungal cell wall and membrane integrity. researchgate.netnih.gov Studies on hydroxylated chalcones suggest that the position of substituents on the aryl rings is crucial for their anti-candidal activity, with the ortho-position often being favorable. researchgate.net This is attributed to the potential for intramolecular hydrogen bonding, which can facilitate interactions with fungal targets. researchgate.net

The antifungal efficacy of chalcones against C. albicans has been quantified in various studies, with some derivatives showing potent activity. For example, certain chalcones have been reported to inhibit the growth of Candida species at concentrations as low as 15.6 µg/mL. researchgate.net

Illustrative Antifungal Activity of Chalcone Derivatives

MicroorganismCompound TypeObserved In Vitro ActivityReference
Candida albicansNitrochalcone derivativesInhibition of growth researchgate.netresearchgate.net

The antimicrobial activity of this compound and related compounds is believed to stem from their interaction with various cellular and enzymatic targets within microbial pathogens. nih.govfaculdadececape.edu.br The electrophilic nature of the α,β-unsaturated ketone system in the chalcone scaffold makes it a target for nucleophilic attack by amino acid residues, particularly cysteine, in microbial enzymes. nih.gov This can lead to the irreversible inhibition of key enzymes involved in microbial metabolism and survival. faculdadececape.edu.br

In bacteria, potential targets include enzymes involved in cell wall synthesis, DNA replication, and protein synthesis. nih.govvietnamjournal.ru For instance, chalcones have been suggested to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication. vietnamjournal.ru In the case of S. aureus, some chalcones have been shown to act as efflux pump inhibitors, which can restore the efficacy of conventional antibiotics. faculdadececape.edu.brnih.govresearchgate.net

In fungi like Candida albicans, chalcones may target enzymes responsible for the synthesis of cell wall components such as β-(1,3)-glucan and chitin. nih.gov The disruption of the fungal cell membrane's ergosterol (B1671047) is another proposed mechanism of action. researchgate.net The ability of chalcones to generate reactive oxygen species (ROS) within microbial cells can also contribute to their antimicrobial effects by causing oxidative damage to cellular components.

Antifungal Activity (e.g., Candida albicans)

Anticancer and Cytotoxic Mechanistic Pathways (In Vitro)

This compound and its derivatives have emerged as a promising class of compounds with significant anticancer and cytotoxic activities demonstrated in various in vitro models. nih.govnih.govmdpi.comresearchgate.net Their mechanisms of action are multifaceted, involving the modulation of key cellular processes that are often dysregulated in cancer.

A fundamental aspect of the anticancer activity of this compound is its ability to inhibit the proliferation of cancer cells and induce programmed cell death, or apoptosis. nih.govmdpi.comresearchgate.net In vitro studies have shown that nitrochalcone derivatives can effectively suppress the growth of various human cancer cell lines. researchgate.netresearchgate.net The cytotoxic effects are often dose-dependent. mdpi.com

The induction of apoptosis by this compound is a key mechanism for eliminating cancer cells. nih.govmdpi.com This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of a cascade of enzymes known as caspases. nih.gov Chalcones have been shown to modulate the expression of proteins belonging to the Bcl-2 family, which are critical regulators of apoptosis. mdpi.com Specifically, they can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, thereby shifting the balance towards cell death. mdpi.com

Illustrative Anticancer Activity of Nitrochalcone Derivatives

Cancer Cell LineCompound TypeObserved In Vitro EffectReference
Human Lung Adenocarcinoma (A549)2-NitrochalconesInduction of early and late apoptosis researchgate.net
Human Breast Cancer (MCF-7, MDA-MB-231)4-NitrochalconeCytotoxic potential and induction of cell death researchgate.net

In addition to inducing apoptosis, this compound can exert its anticancer effects by interfering with the cell cycle, leading to an arrest at specific checkpoints. nih.govmdpi.commdpi.com A common finding in in vitro studies is the ability of chalcone derivatives to cause an accumulation of cancer cells in the G2/M phase of the cell cycle. nih.govmdpi.commdpi.com This prevents the cells from entering mitosis and ultimately leads to the inhibition of cell division.

The mechanism underlying G2/M phase arrest by this compound involves the modulation of key regulatory proteins. mdpi.commdpi.com Chalcones have been shown to alter the expression and activity of cyclin-dependent kinases (CDKs) and their regulatory partners, the cyclins, which are essential for the progression through the different phases of the cell cycle. mdpi.com For instance, some chalcones can downregulate the expression of cyclin B1, a key protein for the G2/M transition. mdpi.com Furthermore, they can upregulate the expression of CDK inhibitors like p21, which can block the activity of CDK-cyclin complexes and halt cell cycle progression. mdpi.commdpi.com The disruption of microtubule dynamics is another mechanism by which some chalcones can induce G2/M arrest, as microtubules are essential for the formation of the mitotic spindle. nih.gov

Interactions with Key Enzymes and Signaling Pathways (In Vitro)

This compound and its derivatives have been shown to interact with various enzymes and signaling pathways, demonstrating their potential as modulators of cellular processes. The biological activity of these compounds is often attributed to their ability to interact with molecular targets, inhibit enzymes, and modulate signaling cascades. The nitro group, in particular, plays a significant role in their reactivity, enabling the formation of reactive intermediates that can interact with cellular components.

Chalcones, in general, are known to exert their biological effects by inhibiting enzymes associated with inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.com The anti-inflammatory effects of chalcones are also linked to the inhibition of the NF-κB pathway. nih.gov This is a crucial signaling pathway that regulates the expression of various pro-inflammatory genes. mdpi.com Some chalcones have been found to suppress the activation of NF-κB, which in turn is believed to contribute to their cytotoxic effects against cancer cells. acs.org

Furthermore, some chalcone derivatives have been identified as potent activators of the Nrf2/ARE pathway. nih.gov This pathway is a key regulator of cellular defense against oxidative stress and induces the expression of phase II detoxifying enzymes. nih.gov The electrophilic α,β-unsaturated carbonyl moiety present in the chalcone structure is thought to be responsible for this activation. nih.gov

Inhibition of Tubulin Polymerization

Several chalcone derivatives have been identified as inhibitors of tubulin polymerization, a critical process for cell division, intracellular transport, and the maintenance of cell shape. oncotarget.comfrontiersin.org Microtubules, which are dynamic polymers of αβ-tubulin heterodimers, are essential for the formation of the mitotic spindle during cell division. oncotarget.com Molecules that interfere with tubulin polymerization can disrupt mitosis, leading to cell cycle arrest and apoptosis, making them attractive as potential anticancer agents. oncotarget.com

Chalcones often target the colchicine-binding site on β-tubulin, thereby inhibiting tubulin assembly. oncotarget.comsapub.org This mechanism is similar to that of other well-known microtubule-destabilizing agents like combretastatin (B1194345) A and colchicine (B1669291) itself. oncotarget.com The enone moiety of chalcones is thought to interact with a critical thiol residue within this binding site. oncotarget.com

In vitro assays using purified tubulin have confirmed the inhibitory effect of certain chalcones on polymerization. For instance, a heteroaromatic chalcone hybrid demonstrated moderate inhibition of tubulin polymerization with an IC50 value of 12.23 µM. frontiersin.org Another study on thiazole-based chalcones identified a compound that significantly inhibited tubulin polymerization with an IC50 value of 7.78 μM, comparable to the known inhibitor Combretastatin-A4 (IC50 of 4.93 μM). mdpi.com The inhibitory activity of these compounds often leads to a disruption of the cellular microtubule network, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis. frontiersin.org

Table 1: In Vitro Tubulin Polymerization Inhibition by Chalcone Derivatives

CompoundIC50 (µM)Reference
Heteroaromatic chalcone hybrid (7m)12.23 frontiersin.org
Thiazole-based chalcone (2e)7.78 mdpi.com
Combretastatin-A4 (Reference)4.93 mdpi.com
Thiazole-based chalcone (2h)12.49 mdpi.com
Thiazole-based chalcone (2g)18.51 mdpi.com
Thiazole-based chalcone (2p)25.07 mdpi.com

Mechanistic Investigations of Anti-inflammatory Pathways (In Vitro)

The anti-inflammatory properties of this compound and related compounds are attributed to their ability to modulate key inflammatory pathways. researchgate.net Chalcones are known to inhibit the activity and expression of crucial inflammatory mediators. researchgate.net

Modulation of Inflammatory Mediators (In Vitro)

o-Nitrochalcones and other chalcone derivatives have demonstrated the ability to modulate the production of various inflammatory mediators in vitro. A key mechanism is the inhibition of nitric oxide (NO) production. researchgate.net NO is a signaling molecule involved in various physiological and pathological processes, including inflammation. scielo.br Overproduction of NO can contribute to tissue damage in chronic inflammatory conditions. mdpi.com

Studies have shown that certain chalcones can reduce the release of several pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as the inflammatory mediator prostaglandin (B15479496) E2 (PGE2). mdpi.comresearchgate.net This modulation of inflammatory mediators is often linked to the inhibition of signaling pathways like NF-κB. researchgate.net For example, in lipopolysaccharide (LPS)-stimulated macrophage cell lines, which are commonly used as an in vitro model for inflammation, chalcone derivatives have been shown to reduce the secretion of these inflammatory factors. mdpi.com

Interaction with Cyclooxygenase (COX) Enzymes (In Silico)

In silico molecular docking studies have provided insights into the potential interactions between this compound and cyclooxygenase (COX) enzymes, which are key enzymes in the inflammatory pathway responsible for the synthesis of prostaglandins. mdpi.commdpi.com There are two main isoforms, COX-1 and COX-2. innovareacademics.in While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated during inflammation. innovareacademics.in

Molecular docking simulations have been performed to predict the binding affinity and interaction patterns of nitrochalcones with the active sites of both COX-1 and COX-2. mdpi.com For a series of nitrochalcones, the affinity energies for COX-1 ranged from -7.5 to -8.0 kcal/mol, and for COX-2, they ranged from -8.2 to -9.3 kcal/mol. mdpi.com

In these simulations, the carbonyl group of the chalcones was observed to form hydrogen bonds with key amino acid residues in the active site, such as Ser353 in COX-1 and Ser339 in COX-2. mdpi.com The aromatic rings of the chalcone structure were also found to engage in π-alkyl and π-sigma interactions with hydrophobic residues like Leu352, Leu531, Val102, and Ala513, which helps to stabilize the ligand within the binding pocket. mdpi.com These in silico findings suggest that the anti-inflammatory activity of this compound may be, at least in part, due to its ability to inhibit COX enzymes. mdpi.com

Table 2: In Silico Docking Energies of Nitrochalcones with COX Enzymes

CompoundRing Position of Nitro GroupCOX-1 Affinity Energy (kcal/mol)COX-2 Affinity Energy (kcal/mol)
Chalcone 2ortho on Ring A-7.5 to -8.0 (range for series)-8.2 to -9.3 (range for series)
Chalcone 5ortho on Ring B-7.5 to -8.0 (range for series)-8.2 to -9.3 (range for series)

Note: The table provides the range of affinity energies for a series of nitrochalcones as reported in the source. mdpi.com

Vasorelaxant Activity: Molecular Targets (In Silico)

Interaction with Endothelial Nitric Oxide Synthase (eNOS)

In silico studies have also explored the interaction of chalcones with endothelial nitric oxide synthase (eNOS), an enzyme crucial for cardiovascular health. mdpi.comnih.gov eNOS produces nitric oxide (NO) in the vascular endothelium, which acts as a vasodilator, regulating blood flow and pressure. scielo.brnih.gov

Molecular docking simulations of a chalcone and a nitrochalcone with the eNOS enzyme revealed an affinity energy of -6.5 kcal/mol for both compounds. mdpi.com The simulations indicated that the carbonyl group of the chalcones forms a hydrogen bond with the amino acid residue Arg365. mdpi.com Furthermore, the aromatic A-ring of the chalcones was shown to interact with Pro451 and the heme group within the enzyme's active site through π-alkyl and π-π or π-sigma stacking interactions. mdpi.com These in silico findings suggest a potential molecular mechanism for the vasorelaxant effects of certain chalcones, mediated through their interaction with and potential modulation of eNOS activity. mdpi.com

Other Mechanistic Biological Activities

This section explores additional in vitro biological activities of this compound, highlighting its potential as a multifaceted therapeutic agent. The following subsections detail its effects on hyperglycemia, parasitic infections, oxidative stress, and schistosomiasis, based on laboratory studies.

Antihyperglycemic Effects (In Vitro)

Nitrochalcones have been investigated for their potential to manage high blood sugar levels. In vitro studies have focused on their ability to inhibit key enzymes involved in carbohydrate digestion, such as α-glucosidase and α-amylase. researchgate.netfrontiersin.org By slowing down the breakdown of complex carbohydrates into simple sugars, these compounds can help regulate post-meal blood glucose spikes. scielo.br

One study demonstrated that nitrochalcones can induce insulin (B600854) secretion, an effect comparable to the well-known antidiabetic drug glipizide (B1671590). nih.gov This suggests that their antihyperglycemic action may be primarily due to stimulating the release of insulin. frontiersin.orgnih.gov However, the same research indicated that these chalcones did not enhance glucose uptake in muscle tissue, either with or without insulin. nih.gov

A series of synthesized 2-hydroxy-3-nitrochalcones showed significant inhibitory effects against α-glucosidase, with most of the tested compounds exhibiting greater activity than the standard drug, acarbose. researchgate.net Some of these derivatives also displayed a dual inhibitory effect, acting on both α-glucosidase and α-amylase. researchgate.net Molecular docking studies further supported these findings by predicting how these molecules bind to the active sites of the enzymes. researchgate.net

Interactive Table: In Vitro Antihyperglycemic Activity of Nitrochalcone Derivatives

Compound/Derivative Target Enzyme Observed Effect Key Findings
Nitrochalcones Insulin Secretion Increased insulin secretion. Effect on insulin secretion was greater than glipizide after 30 minutes. nih.gov
Nitrochalcones Glucose Uptake No stimulation of glucose uptake in soleus muscle. Ineffective in the presence or absence of insulin. nih.gov
2-hydroxy-3-nitrochalcones α-glucosidase Increased inhibitory activity compared to acarbose. Minimal cytotoxicity against murine macrophage cells. researchgate.net
Chalcones 2a, 2c, 2d, 2g–j α-glucosidase & α-amylase Dual inhibitory effect. Showed dual inhibition with minimal cytotoxicity. researchgate.net

Antiparasitic Activity (In Vitro): Antileishmanial Mechanisms

The antiparasitic properties of nitrochalcones, particularly against Leishmania species, have been a significant area of research. These compounds have demonstrated potent activity against both the promastigote (insect stage) and amastigote (mammalian stage) forms of the parasite in vitro. nih.govfrontiersin.org

A key synthetic nitrochalcone, 3-nitro-2'-hydroxy-4',6'-dimethoxychalcone (CH8), has shown strong and selective activity against Leishmania amazonensis and Leishmania infantum. nih.gov Further investigations into its mechanism of action revealed that the electrophilic nature of the enone group is crucial for its antileishmanial effects. nih.gov A derivative of CH8, labeled as 1c, was found to target a parasite-specific protein, cytosolic tryparedoxin peroxidase (cTXNPx), which is involved in the parasite's defense against oxidative stress. nih.gov This interaction with cTXNPx is a proposed mechanism for its antileishmanial action. nih.gov

Other studies have shown that oxygenated chalcones can inhibit the growth of Leishmania major promastigotes and Leishmania donovani amastigotes. nih.gov The mechanism appears to involve the disruption of mitochondrial function, as evidenced by the inhibition of parasite respiration and mitochondrial dehydrogenases, as well as alterations to the mitochondrial ultrastructure. nih.gov Some chalcone derivatives have also been found to inhibit other essential Leishmania enzymes, such as arginase, which is vital for the biosynthesis of polyamines necessary for parasite survival. frontiersin.org

Interactive Table: In Vitro Antileishmanial Activity of this compound and its Derivatives

Compound/Derivative Leishmania Species Target Mechanism of Action
3-nitro-2'-hydroxy-4',6'-dimethoxychalcone (CH8) L. amazonensis, L. infantum Not specified Strong and selective anti-parasite activity. nih.gov
Nitrochalcone 1c L. amazonensis Cytosolic tryparedoxin peroxidase (cTXNPx) Interacts with and inhibits cTXNPx, a key enzyme in the parasite's defense mechanism. nih.gov
Oxygenated Chalcones L. major, L. donovani Mitochondria Inhibits parasite respiration and mitochondrial dehydrogenases; alters mitochondrial ultrastructure. nih.gov
Licochalcone A L. major, L. donovani Fumarate reductase, NADH dehydrogenase, succinate (B1194679) dehydrogenase Inhibits key enzymes in the parasite's respiratory chain. frontiersin.org

Antioxidant Activity (In Vitro)

The antioxidant potential of chalcones, including nitro-substituted derivatives, has been evaluated through various in vitro assays. These assays typically measure the ability of a compound to scavenge free radicals, which are unstable molecules that can cause cellular damage. mdpi.comnih.gov Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. mdpi.comnih.gov

Research has shown that the antioxidant activity of chalcones is influenced by their chemical structure, including the position and nature of substituents on the aromatic rings. who.int For instance, a study on A-ring monosubstituted chalcones found that ortho-substituted derivatives were generally more effective as antioxidants. who.int Conversely, bulky and hydrophobic groups were found to be detrimental to antioxidant potential. who.int

One study investigating a series of chalcone derivatives reported IC50 values (the concentration required to scavenge 50% of free radicals) ranging from 3.39 to 8.22 µg/mL in the DPPH assay, indicating significant antioxidant activity. gsconlinepress.comgsconlinepress.com Another investigation of ten different A-ring monosubstituted chalcones found IC50 values between 25-95 µg/ml across four different antioxidant assays, confirming their strong free radical scavenging capabilities. who.int The presence of electron-releasing groups, such as a methoxy (B1213986) group, on the A ring has been suggested to be favorable for antioxidant activity. who.int

Interactive Table: In Vitro Antioxidant Activity of Chalcone Derivatives

Assay Type Compound Series IC50 Values Key Findings
DPPH Radical Scavenging Synthesized chalcone derivatives 3.39 - 8.22 µg/mL The (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one derivative showed the highest activity. gsconlinepress.comgsconlinepress.com
Hydrogen peroxide, nitric oxide, superoxide (B77818) radical scavenging, and reducing power assays A-ring monosubstituted chalcones 25 - 95 µg/mL Ortho-derivatives were identified as being the most suitable for antioxidant activity. who.int

Schistosomicidal Activity (In Vitro)

Chalcones with nitro substituents have demonstrated promising activity against Schistosoma mansoni, the parasite responsible for schistosomiasis, in in vitro settings. researchgate.netresearchgate.net These studies are crucial for the development of new drugs to combat this neglected tropical disease, as the current treatment relies heavily on a single drug, praziquantel. mdpi.com

In one study, nitro-substituted chalcones were synthesized and tested against adult S. mansoni worms. researchgate.netresearchgate.net The results showed that these compounds caused a reduction in the motor activity of the worms, led to mortality in both male and female worms, and induced morphological changes in a dose-dependent manner. researchgate.netresearchgate.net Furthermore, at sublethal concentrations, the chalcones were able to separate coupled worm pairs and inhibit egg production, which are critical factors in the parasite's life cycle and the pathology of the disease. researchgate.net

The conformation of the chalcone molecule, specifically the preference for an s-trans or s-cis geometry, appears to play a role in its schistosomicidal effect. researchgate.netresearchgate.net It was observed that chalcones with ortho substituents, such as this compound, tend to stabilize in an s-trans conformation, which may contribute to their biological activity. researchgate.netresearchgate.net

Interactive Table: In Vitro Schistosomicidal Activity of Nitrochalcone Derivatives

Concentration Range Incubation Period Observed Effects on S. mansoni
25 to 200 µg/mL 6 to 24 hours Reduced motor activity of worms. researchgate.net
25 to 200 µg/mL 6 to 24 hours Caused mortality in male and female worms. researchgate.net
25 to 200 µg/mL 6 to 24 hours Resulted in morphological alterations. researchgate.net
Sublethal concentrations Not specified Influenced the separation of coupled worms. researchgate.net

Structure Activity Relationship Sar Studies and Substituent Effects in O Nitrochalcone Derivatives

Impact of Nitro Group Position on Biological Efficacy and Selectivity

The specific placement of the nitro group on either of the aromatic rings (Ring A, attached to the carbonyl, or Ring B, attached to the vinyl group) of the chalcone (B49325) scaffold is a critical determinant of biological activity. mdpi.com Research has consistently shown that altering the nitro group's position can lead to substantial differences in the pharmacological effects of the resulting isomers.

For instance, in studies evaluating anti-inflammatory properties, chalcones with a nitro group at the ortho (2- or 2'-) position frequently exhibit the highest activity. mdpi.comresearchgate.net A study synthesizing a series of nitrochalcones found that compounds with the nitro group at the ortho position on either Ring A or Ring B displayed the most potent anti-inflammatory effects in a TPA-induced mouse ear edema model. mdpi.comresearchgate.net Specifically, (E)-1-(2'-nitrophenyl)-3-phenylprop-2-en-1-one (an o-nitrochalcone) showed significant inhibition (71.17%) of inflammation. mdpi.com An even higher inhibition (80.77%) was observed for the isomer with the nitro group at the ortho position of Ring B. mdpi.com This finding aligns with other reports where the orththis compound isomer demonstrated a stronger anti-inflammatory protective effect compared to its meta- and para-nitro substituted counterparts. researchgate.net

Conversely, the position of the nitro group dictates the molecule's effect on vasorelaxant activity. In the same study, the most significant vasorelaxant effects were observed in a chalcone lacking a nitro group entirely (81.16% relaxation) and a derivative with the nitro group at the para position of Ring B (81.94% relaxation). mdpi.comresearchgate.net This indicates that for vasorelaxant properties, the ortho position of the nitro group is less favorable than the para position. mdpi.com

However, the impact of the nitro group's position is not universally significant across all biological targets. In a study on cytotoxicity against human tumor cell lines, the position of the NO₂ substituent (ortho, meta, or para) did not result in a significant difference in activity. nih.gov This suggests that while positional isomerism of the nitro group is key for activities like inflammation and vasorelaxation, its influence on cytotoxicity may be less pronounced. nih.govmdpi.com

Table 1: Effect of Nitro Group Position on Anti-inflammatory Activity

CompoundNitro Group Position (Ring A)Nitro Group Position (Ring B)Inflammation Inhibition (%) mdpi.com
Chalcone (unsubstituted)------31.75 ± 1.49
This compound ortho---71.17 ± 1.66
m-Nitrochalconemeta---18.32 ± 1.53
p-Nitrochalconepara---58.25 ± 1.97
Chalcone Derivative---ortho80.77 ± 2.82
Chalcone Derivative---meta52.62 ± 1.37
Chalcone Derivative---para30.09 ± 0.67

Influence of Substituent Electron-Donating and Electron-Withdrawing Properties

The electronic properties of substituents on the chalcone framework, categorized as either electron-donating (EDG) or electron-withdrawing (EWG), profoundly affect the molecule's reactivity and biological interactions. who.intsapub.org The nitro group itself is a strong electron-withdrawing group, influencing the chalcone's properties through resonance (-M effect). sapub.org

The introduction of other substituents with varying electronic effects allows for the fine-tuning of the molecule's activity. researchgate.net For example, in the design of chalcone derivatives for anticancer research, substituents are chosen to cover a range of electronic effects: alkyl groups that donate electrons inductively (+I), halo groups that withdraw electrons inductively (-I), and alkoxy groups that donate electrons via resonance (+M). sapub.org

Studies on antioxidant activity have shown that substituents on Ring A that release electrons via the mesomeric effect (+M), such as a methoxy (B1213986) group, can be favorable for activity, regardless of their position. who.int In contrast, for antitubercular activity, chalcones bearing electron-withdrawing groups like nitro or trifluoromethyl have demonstrated notable efficacy. The trifluoromethyl (CF₃) group, a powerful EWG, significantly improves both the potency and selectivity of inhibition towards the MAO-B isoform when placed at the meta or para position. nih.gov

The interplay between these electronic effects and the inherent properties of the this compound core is complex. For example, the CL185 Hybrid, which features a meta-nitro group on Ring A and a sulfonamido group on Ring B, exhibits pro-inflammatory and pro-angiogenic effects, which contrasts with the anti-inflammatory activity typically seen in other nitrochalcones. This highlights that the biological outcome is dependent on the combination and interaction of different substituents. The synthesis yield of chalcones can also be affected, with one study noting that benzaldehydes with electron-donating substituents gave higher yields than those with electron-withdrawing ones. nih.gov

Table 2: Examples of Substituents and their Electronic Effects

SubstituentExample Compound ClassElectronic Effect
Nitro (-NO₂)NitrochalconesElectron-withdrawing (-M) sapub.org
Trifluoromethyl (-CF₃)Trifluoromethyl-substituted chalconesElectron-withdrawing (-I) nih.gov
Methoxy (-OCH₃)Methoxy-substituted chalconesElectron-donating (+M) who.intsapub.org
Bromo (-Br)Bromo-substituted chalconesElectron-withdrawing (-I), Electron-donating (+M) who.int
Methyl (-CH₃)Methyl-substituted chalconesElectron-donating (+I) sapub.org

Correlation of Molecular Conformation with Biological and Chemical Activities

The three-dimensional structure and conformation of this compound derivatives are directly linked to their chemical and biological activities. The flexible enone linker (–CO–CH=CH–) allows the two aromatic rings to adopt different spatial orientations, which can be influenced by the position of substituents like the nitro group. dntb.gov.uamdpi.com

(E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one (ortho-nitro on Ring B) exhibits an s-trans conformation. dntb.gov.uamdpi.com

(E)-1-(2-nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-one (meta-nitro on Ring B) also shows an s-trans conformation. dntb.gov.uamdpi.com

(E)-1-(2-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one (para-nitro on Ring B) exists in an s-cis conformation. dntb.gov.uamdpi.com

This conformational shift is significant because it alters the molecule's shape and how it can interact with biological targets. The planarity of the molecule is also affected. The derivative with the para-nitro group on Ring B was found to be the most planar of the three, which in turn influenced how the molecules pack together in a crystal lattice. dntb.gov.uamdpi.com The less planar s-trans structures were stabilized primarily by π-π stacking interactions, while the planar s-cis structure was stabilized mainly by weak intermolecular C-H···O hydrogen bonds. dntb.gov.uamdpi.com Such conformational and packing differences can influence properties like solubility and bioavailability, which are crucial for pharmacological activity.

Regiochemical Control of Biological Activity Profiles

Regiochemistry, which deals with the specific position of substituents on the aromatic rings, is a critical factor in controlling the biological activity of this compound derivatives. who.int As established, the ortho-position for the nitro group on Ring A is often optimal for anti-inflammatory activity, while the para-position on Ring B can be more favorable for vasorelaxant effects. mdpi.comresearchgate.net

This principle of regiochemical control extends to other substituents as well. A study of monosubstituted chalcones found that the regiochemistry of a bromo substituent was crucial to its antioxidant activity. who.int Similarly, for derivatives bearing a CF₃ group, placing this substituent at the ortho position resulted in significant cytotoxicity, whereas moving it to the meta or para position abolished this effect. nih.gov

This demonstrates that the biological profile of a chalcone derivative can be selectively tuned by carefully choosing the position of its functional groups. The design of new chalcone-based therapeutic agents relies heavily on considering the regiochemical placement of substituents to optimize a desired activity while minimizing others. sapub.org For example, a disubstituted chalcone with a nitro group at the ortho position of Ring A and the meta position of Ring B was the only disubstituted compound in its series to show substantial anti-inflammatory activity, underscoring the precise regiochemical requirements for this effect. mdpi.com

Explorations in Material Science and Advanced Chemical Applications

Chemosensing Properties for Anion Detection

Nitrochalcones have been identified as a promising class of compounds for the development of chemosensors, particularly for anion detection. mdpi.com While many sensors operate through reversible non-covalent interactions, research has revealed a unique and highly selective reaction for o-nitrochalcones specifically with the cyanide anion (CN⁻).

Instead of typical sensing, o-nitrochalcones undergo an unexpected cascade cyclization when exposed to cyanide. rsc.orgku.edu This transformation is an irreversible process, classifying the molecule as a chemodosimeter rather than a chemosensor. The reaction is initiated by a Michael-type addition of the cyanide anion to the α,β-unsaturated system of the chalcone (B49325). rsc.org This is followed by a cascade cyclization involving the ortho-nitro group, which acts as an electrophile, ultimately forming 2-alkylideneindolin-3-one derivatives. rsc.orgku.edu This novel reaction provides a facile and highly efficient method for the detection of the highly toxic cyanide anion. rsc.org

The proposed mechanism involves the initial conjugate addition of the CN⁻ anion to the chalcone backbone, which creates an enolate. rsc.orgku.edu This enolate then triggers an intramolecular 5-exo-trig cyclization by attacking the adjacent nitro group, leading to a cyclic nitronate intermediate. rsc.orgku.edu This process, mechanistically similar to the Baeyer–Drewson reaction, results in a stable final product, and its formation signals the presence of cyanide. rsc.org

Organogelator Applications

Low molecular weight organogelators are compounds that can self-assemble in organic solvents to form three-dimensional fibrillar networks, immobilizing the solvent and creating a gel. Research has demonstrated that specific nitrochalcone derivatives are effective organogelators. mdpi.comrsc.org The ability to form gels is attributed to the self-association of the chalcone molecules through a combination of non-covalent interactions, where the presence of a polar nitro group is crucial for the aggregation process. researchgate.net

Studies have focused on 4-alkoxy-4-nitrochalcones, where an alkoxy group acts as a donor and the para-nitro group acts as an acceptor. This molecular design facilitates the necessary self-assembly to form the gel network. The length of the alkoxy chain and the nature of the solvent play a significant role in the gelation properties. For instance, several 4-alkoxynitrochalcones form gels in tert-butyl acetate, while the dodecyl derivative is also capable of gelling butanol, benzyl (B1604629) alcohol, diethyl ether, and carbon tetrachloride. researchgate.net

CompoundSolventResult
C4-Ch-NO2tert-Butyl AcetateGel
C8-Ch-NO2tert-Butyl AcetateGel
C12-Ch-NO2tert-Butyl AcetateGel
C12-Ch-NO2Butanol (BuOH)Gel
C12-Ch-NO2Benzyl Alcohol (BnOH)Gel
C4-Ch-NO2Butanol (BuOH)Precipitate
C8-Ch-NO2Butanol (BuOH)Precipitate

Nonlinear Optical (NLO) Properties

Materials with strong third-order nonlinear optical (NLO) properties are in high demand for applications in photonics, including optical limiting, data storage, and all-optical switching. doi.org Chalcones, particularly those with a D-π-A electronic structure, have been extensively studied for these properties. optica.orgoptica.org Research in this area has largely focused on nitrochalcone derivatives where the nitro group is in the para position, acting as a strong electron acceptor, often paired with an electron-donating group on the other aromatic ring to enhance the NLO response. optica.orgoptica.org

Reverse Saturable Absorption (RSA) is a nonlinear optical phenomenon where the absorption of a material increases with increasing laser intensity. This property is critical for optical limiting applications, as the material becomes more opaque at high light intensities, protecting sensitive equipment. Several nitrochalcone derivatives have been shown to exhibit strong RSA. doi.orgresearchgate.net

For example, studies on 2,4,5-trimethoxy-4′-nitrochalcone using the Z-scan technique demonstrated strong RSA. researchgate.netresearchgate.net This effect is often the result of two-photon absorption (TPA) or TPA-induced excited-state absorption, where the cross-section of the excited state is significantly larger than that of the ground state. researchgate.net Thin films of polymethylmethacrylate (PMMA) doped with nitrochalcones also showed RSA behavior, confirming the potential of these materials. doi.org

The nonlinear refractive index (n₂) describes the change in a material's refractive index with light intensity. A negative n₂ value leads to a phenomenon called self-defocusing, where the material acts as a diverging lens at high intensities, causing the laser beam to spread out. This effect also contributes to optical limiting.

Z-scan experiments have confirmed that several nitrochalcone derivatives exhibit significant self-defocusing. doi.orgresearchgate.net The compound 2,4,5-trimethoxy-4′-nitrochalcone, when analyzed with a continuous wave laser, showed a strong self-defocusing effect with a negative nonlinear refractive index (n₂) on the order of 10⁻¹¹ m²/W. researchgate.netresearchgate.net The magnitude of these NLO properties makes nitrochalcone derivatives promising candidates for various photonic applications. doi.org

Compound DerivativeNonlinear Absorption (β)Nonlinear Refraction (n₂)Third-Order Susceptibility (χ⁽³⁾)
2,4,5-trimethoxy-4′-nitrochalcone~10⁻⁵ m/W~10⁻¹¹ m²/W~10⁻⁵ esu
Nitrochalcone-doped PMMA films~10⁻⁸ cm/W~10⁻¹² cm²/W~10⁻¹¹ esu

The combination of strong Reverse Saturable Absorption (RSA) and self-defocusing effects makes nitrochalcone derivatives highly suitable for optical limiting devices. An effective optical limiter shows high transmittance at low input fluences and low transmittance at high fluences. The low limiting threshold observed in nitrochalcone-doped films indicates their suitability for these applications. doi.org

Furthermore, materials with a large third-order nonlinear response and fast response times are required for all-optical switching. The excellent photophysical properties and significant NLO coefficients reported for various nitrochalcones suggest their feasibility for use in photonic devices. optica.org The results from numerous studies promote these chalcone derivatives as promising candidates for the future development of optical limiting and optical switching technologies. researchgate.netacrhem.org

Table of Compounds

Abbreviation / Trivial NameSystematic Name
o-Nitrochalcone(E)-1-(2-nitrophenyl)-3-phenylprop-2-en-1-one
C4-Ch-NO2(E)-1-(4-butoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one
C8-Ch-NO2(E)-1-(4-(octyloxy)phenyl)-3-(4-nitrophenyl)prop-2-en-1-one
C12-Ch-NO2(E)-1-(4-(dodecyloxy)phenyl)-3-(4-nitrophenyl)prop-2-en-1-one
2,4,5-trimethoxy-4′-nitrochalcone(E)-1-(4-nitrophenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one
-2-alkylideneindolin-3-one
-polymethylmethacrylate (PMMA)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for o-Nitrochalcone, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : The synthesis typically involves Claisen-Schmidt condensation between o-nitrobenzaldehyde and acetophenone derivatives under basic catalysis (e.g., NaOH or KOH in ethanol). Optimization strategies include:

  • Temperature control : Reactions at 0–5°C reduce side-product formation (e.g., diastereomers or polymerization) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol, but purity must be verified via HPLC .
  • Catalyst screening : Alternative catalysts like ionic liquids or solid acids (e.g., Amberlyst-15) can reduce reaction time and improve selectivity .
    • Validation : Confirm purity via melting point comparison with literature values (if available) and spectroscopic characterization (e.g., 1^1H NMR, 13^{13}C NMR) .

Q. How can spectroscopic and crystallographic data resolve structural ambiguities in o-Nitrochalcone derivatives?

  • Methodological Answer :

  • X-ray diffraction (XRD) : Resolve stereochemical uncertainties (e.g., E/Z isomerism) by analyzing bond angles and dihedral angles in crystal structures .
  • UV-Vis and IR spectroscopy : Correlate nitro group electronic effects (e.g., absorption bands at ~300–350 nm) with conjugation patterns in the chalcone backbone .
  • Contradiction management : If spectral data conflict with computational predictions (e.g., DFT calculations), re-examine solvent effects or crystal-packing forces .

Intermediate Research Questions

Q. What experimental strategies can elucidate the mechanistic role of the o-nitro group in photochemical or catalytic reactions involving o-Nitrochalcone?

  • Methodological Answer :

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps influenced by the nitro group .
  • Electrochemical analysis : Cyclic voltammetry can reveal redox behavior of the nitro group under catalytic conditions (e.g., hydrogenation or coupling reactions) .
  • In-situ spectroscopy : Use Raman or FTIR to monitor intermediate species during reactions (e.g., nitroso or amine intermediates in reduction pathways) .

Q. How does the stability of o-Nitrochalcone vary under different storage conditions, and what degradation products are formed?

  • Methodological Answer :

  • Accelerated stability testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks; analyze via LC-MS to detect hydrolyzed (e.g., nitroso derivatives) or oxidized products .
  • Light exposure studies : Use UV lamps (254–365 nm) to simulate photodegradation; quantify nitro group reduction using 1^1H NMR integration .

Advanced Research Questions

Q. What computational models best predict the biological activity or reactivity of o-Nitrochalcone derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for drug-receptor interactions or reaction pathways .
  • Molecular docking : Screen derivatives against target proteins (e.g., kinases or oxidoreductases) using AutoDock Vina; validate with in vitro enzyme inhibition assays .
  • Contradiction resolution : If experimental IC50_{50} values deviate from docking scores, assess solvation effects or protein flexibility in simulations .

Q. How can o-Nitrochalcone be integrated into supramolecular systems for material science applications?

  • Methodological Answer :

  • Co-crystallization : Co-crystallize with hydrogen-bond donors (e.g., carboxylic acids) to engineer π-stacking or charge-transfer complexes; analyze via XRD and DSC .
  • Polymer composites : Incorporate into conductive polymers (e.g., polyaniline) via in-situ polymerization; evaluate conductivity changes and nitro group redox activity .

Data Analysis and Reproducibility

Q. How should researchers address contradictions in reported biological activities of o-Nitrochalcone across studies?

  • Methodological Answer :

  • Meta-analysis : Systematically compare assay conditions (e.g., cell lines, solvent/DMSO concentrations) using PRISMA guidelines to identify confounding variables .
  • Dose-response reevaluation : Reproduce studies with standardized protocols (e.g., NIH preclinical guidelines) to rule out batch variability or impurity effects .

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects in o-Nitrochalcone toxicity studies?

  • Methodological Answer :

  • Probit analysis : Model mortality or IC50_{50} curves in in vivo studies (e.g., zebrafish models) using nonlinear regression .
  • ANOVA with post-hoc tests : Compare treatment groups in cell viability assays; apply Tukey’s HSD for multiple comparisons .

Ethical and Reporting Standards

Q. What guidelines must be followed when reporting o-Nitrochalcone research involving animal models?

  • Methodological Answer :

  • ARRIVE 2.0 : Adhere to checklist items for experimental design, sample size justification, and humane endpoints .
  • NIH protocols : Include details on housing conditions, anesthesia, and euthanasia methods in supplementary materials .

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